molecular formula C26H22N2O B040691 Photorome III CAS No. 119980-36-8

Photorome III

Cat. No. B040691
CAS RN: 119980-36-8
M. Wt: 378.5 g/mol
InChI Key: JTRRHUVYCPAWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Photorome III is a photoactivatable crosslinker that has been widely used in scientific research for many years. It is a versatile tool that allows researchers to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.

Mechanism of Action

Photorome III is a photoactivatable crosslinker that works by forming covalent bonds between biomolecules. It is activated by exposure to UV light, which causes the benzophenone group to undergo a photochemical reaction that results in the formation of a highly reactive triplet state. This reactive state can then react with nearby biomolecules to form covalent bonds.
Biochemical and Physiological Effects:
Photorome III has been shown to have a wide range of biochemical and physiological effects. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It can also be used to study the conformational changes that occur in biomolecules upon binding to other molecules. Additionally, Photorome III has been used to study the structure and function of proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Photorome III in lab experiments is its ability to selectively label and crosslink specific biomolecules. This allows researchers to study the interactions between specific biomolecules in a complex mixture. Additionally, Photorome III is a relatively simple and straightforward tool to use in lab experiments.
However, there are also some limitations to using Photorome III in lab experiments. One limitation is that it requires exposure to UV light to activate it, which can be damaging to cells and other biomolecules. Additionally, Photorome III can only be used to study interactions between biomolecules that are in close proximity to each other.

Future Directions

There are many future directions for the use of Photorome III in scientific research. One area of future research is the development of new and improved crosslinkers that are more specific and less damaging to cells and other biomolecules. Additionally, Photorome III could be used to study the interactions between biomolecules in live cells, which would provide a more accurate representation of the interactions that occur in vivo. Finally, Photorome III could be used to study the interactions between biomolecules in complex mixtures, such as those found in biological fluids.

Synthesis Methods

Photorome III is synthesized from the reaction of 4-bromo-1,2,3,5-tetrafluorobenzene with 2,4,5-trimethoxybenzyl alcohol in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain pure Photorome III.

Scientific Research Applications

Photorome III has been widely used in scientific research to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. It is a powerful tool that allows researchers to identify and study the interactions between biomolecules. Photorome III is commonly used in studies that involve photoaffinity labeling, crosslinking, and photoactivation.

properties

CAS RN

119980-36-8

Product Name

Photorome III

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

1,3,3-trimethylspiro[indole-2,2'-phenanthro[9,10-b][1,4]oxazine]

InChI

InChI=1S/C26H22N2O/c1-25(2)21-14-8-9-15-22(21)28(3)26(25)16-27-23-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24(23)29-26/h4-16H,1-3H3

InChI Key

JTRRHUVYCPAWOM-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=CC=CC=C5C6=CC=CC=C64)C)C

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.